molecular formula C8H10N2O B14008590 n'-(2-Methylphenyl)formic hydrazide CAS No. 6304-59-2

n'-(2-Methylphenyl)formic hydrazide

Cat. No.: B14008590
CAS No.: 6304-59-2
M. Wt: 150.18 g/mol
InChI Key: YOCUQUOBTVSRGX-UHFFFAOYSA-N
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Description

N'-(2-Methylphenyl)formic hydrazide (MFCD00716823) is a hydrazide derivative characterized by a formyl hydrazine group attached to a 2-methylphenyl moiety. The compound is typically synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes or ketones, as exemplified by methods involving hydrazine hydrate and formic acid under reflux conditions . Its physicochemical properties, including melting points and spectral data (FTIR, NMR), align with literature benchmarks for hydrazides, confirming structural integrity .

Properties

CAS No.

6304-59-2

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(2-methylanilino)formamide

InChI

InChI=1S/C8H10N2O/c1-7-4-2-3-5-8(7)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

YOCUQUOBTVSRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Methylphenyl)formic hydrazide typically involves the reaction of 2-methylphenylhydrazine with formic acid or its derivatives. One common method is the condensation reaction between 2-methylphenylhydrazine and ethyl formate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazide bond.

Industrial Production Methods: Industrial production of N’-(2-Methylphenyl)formic hydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N’-(2-Methylphenyl)formic hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(2-Methylphenyl)formic hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(2-Methylphenyl)formic hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazides are structurally diverse, with bioactivity influenced by substituents on the aromatic ring or hydrazine backbone. Key comparisons include:

Compound Substituents Key Features
N'-(2-Methylphenyl)formic hydrazide 2-methylphenyl group Enhanced lipophilicity; potential for selective bioactivity due to steric effects .
Benzoic acid hydrazide derivatives Amino acid conjugates (e.g., valine) Improved antimicrobial activity via Cu/Cd complexes (MIC: 8–16 µg/mL vs. S. aureus) .
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Nitrofuran-thiazolyl group High carcinogenicity (21/22 mice developed tumors) due to nitro moiety .
Arylhydrazones of p-aminobenzoic acid 4-fluorophenyl group Moderate antimicrobial activity (MIC: 32 µg/mL) and hepatic microsomal stability .

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro, fluoro) enhance reactivity but may increase toxicity .
  • Bulkier groups (e.g., 2-methylphenyl) improve metabolic stability by hindering enzymatic degradation .
Antimicrobial Activity
  • This compound derivatives are less studied for antimicrobial effects, but analogs like N-propionyl hydrazide (IC₅₀: 12 µM vs. HCT-116 cells) show potent anticancer activity .
  • Benzoic acid hydrazide-Cu complexes outperform ampicillin against E. coli (MIC: 8 µg/mL vs. 16 µg/mL) .
  • Thiazolo-1,3,4-thiadiazoles (e.g., compound 3 in ) inhibit Bacillus subtilis (MIC: 16 µg/mL).
Toxicity Profiles
  • Carcinogenicity: Nitrofuran-containing hydrazides (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) induce mammary, renal, and intestinal tumors in rodents . In contrast, this compound lacks nitro groups, suggesting lower carcinogenic risk.
  • Acute Toxicity : Formic acid derivatives caused high mortality in mice (22/50 survivors) at 0.1% dietary concentration .

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